![molecular formula C21H18N4OS B2484811 (3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone CAS No. 1334368-88-5](/img/structure/B2484811.png)
(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific details on the synthesis of the exact compound are not readily available, related compounds have been synthesized through various methods. For instance, compounds with similar structures, such as pyrazolyl methanones and pyrrolyl methanones, have been synthesized using methods like oxidative functionalization reactions, which offer a clean and green approach by avoiding hazardous solvents and employing substoichiometric quantities of oxidants (Doherty et al., 2022). These methods provide insights into possible synthetic routes that could be adapted for the target compound.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, which reveals the crystalline structure and intermolecular interactions, such as hydrogen bonding (Lakshminarayana et al., 2009). These studies help in understanding the three-dimensional arrangement and electronic distribution within the molecule, which are crucial for predicting its reactivity and interaction with other molecules.
Chemical Reactions and Properties
The chemical reactivity of the compound can be inferred from related structures, which exhibit a range of chemical behaviors including participation in condensation reactions, functionalization processes, and interaction with various reagents to form new compounds. Studies on similar molecules have shown that pyrazole and pyrrole derivatives can undergo reactions like cycloadditions, substitutions, and transformations under different conditions, leading to a variety of products with diverse properties (Kaur & Kumar, 2018).
Physical Properties Analysis
The physical properties of such complex molecules, including melting point, solubility, and crystallinity, are closely related to their molecular structure. The presence of different functional groups and the overall molecular geometry influence these properties significantly. For instance, the crystal structure analysis provides insights into the molecular packing, which affects the compound's solubility and melting point (Batten et al., 2006).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are determined by the functional groups present in the molecule. Pyrazole and pyrrole moieties contribute to the compound's basicity, while the ketone and thiophene groups influence its electrophilic and nucleophilic properties. Studies on similar molecules have explored their reactivity in various chemical reactions, providing a basis for predicting the behavior of the target compound (Shahana & Yardily, 2020).
科学的研究の応用
Crystal Structure Analysis
Research has demonstrated the significance of crystal structure analysis in understanding the properties of compounds similar to the one . For example, studies on isomorphous structures related to small heterocyclic analogs have highlighted the importance of understanding molecular disorders and their implications for structural isomorphism in data mining procedures (Rajni Swamy et al., 2013).
Synthesis and Antibacterial Screening
The synthesis of novel thiazolyl pyrazole and benzoxazole derivatives has been explored, showcasing the importance of chemical synthesis in developing compounds with potential antibacterial properties (Landage, Thube, & Karale, 2019). Another study on the synthesis and crystal structure of related compounds further emphasizes the role of crystallography in confirming the molecular structure of newly synthesized compounds (Cao et al., 2010).
Novel Heteroaromatic Organofluorine Inhibitors
The exploration of novel heteroaromatic organofluorine inhibitors showcases the compound's potential application in inhibiting specific biological pathways, such as fructose-1,6-bisphosphatase, indicating its potential for therapeutic applications (Rudnitskaya et al., 2009).
Antimicrobial Activity
The antimicrobial activity of compounds derived from similar chemical structures has been investigated, highlighting the potential of these compounds in addressing bacterial and fungal infections. This research underscores the compound's relevance in developing new antimicrobial agents (Kumar et al., 2012).
Advanced Computational Studies
Computational studies, including density functional theory (DFT) calculations, offer insights into the molecular structure, spectroscopic properties, and potential biological activity of compounds. These studies are crucial for predicting the behavior of novel compounds and guiding the synthesis of derivatives with enhanced properties (Khan et al., 2015).
特性
IUPAC Name |
[2-(4-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-4-6-17(7-5-15)25-20(23-9-2-3-10-23)18-12-24(13-19(18)22-25)21(26)16-8-11-27-14-16/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBILBIGETVUOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4=CSC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)
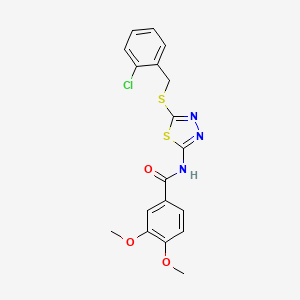
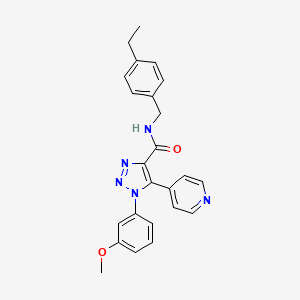
![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)
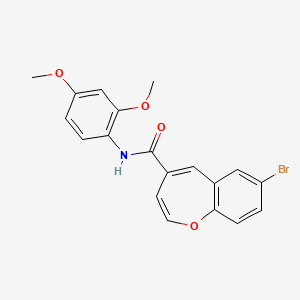

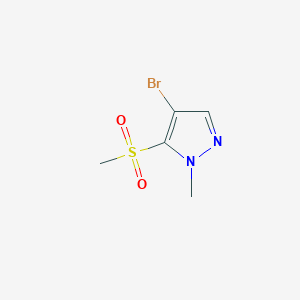

![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B2484740.png)

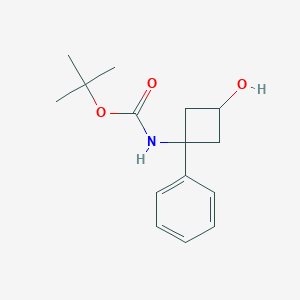
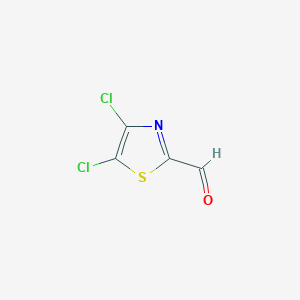
![4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2484750.png)
![N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484751.png)